1-(benzenesulfonyl)-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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Overview
Description
1-(Benzenesulfonyl)-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a chloro substituent, and two methylpyrazolyl groups attached to a pyrazole ring. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the cyclocondensation of a suitable hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
Introduction of the Methylpyrazolyl Groups: The pyrazole ring is then functionalized with methylpyrazolyl groups through nucleophilic substitution reactions.
Benzenesulfonylation: Finally, the benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions include sulfoxides, sulfones, and substituted pyrazoles .
Scientific Research Applications
1-(Benzenesulfonyl)-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group enhances its binding affinity to these targets, while the chloro and methylpyrazolyl groups contribute to its specificity and potency . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole can be compared with other pyrazole derivatives such as:
1-(Benzenesulfonyl)-3,5-dimethylpyrazole: Lacks the chloro substituent and has different biological activities.
4-Chloro-3,5-dimethyl-1-phenylpyrazole: Contains a phenyl group instead of the benzenesulfonyl group, leading to variations in its chemical reactivity and applications.
1-(Benzenesulfonyl)-4-chloro-3,5-diphenylpyrazole: Features phenyl groups instead of methylpyrazolyl groups, resulting in distinct structural and functional properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts a unique set of chemical and biological properties .
Properties
Molecular Formula |
C17H15ClN6O2S |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-3,5-bis(1-methylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C17H15ClN6O2S/c1-22-10-12(8-19-22)16-15(18)17(13-9-20-23(2)11-13)24(21-16)27(25,26)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
QLCDHDCISAUEMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CN(N=C4)C)Cl |
Origin of Product |
United States |
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